molecular formula C17H20N4O2 B1208157 N-[2-[(3-cyano-6-ethoxy-2-quinolinyl)amino]ethyl]propanamide

N-[2-[(3-cyano-6-ethoxy-2-quinolinyl)amino]ethyl]propanamide

Cat. No. B1208157
M. Wt: 312.37 g/mol
InChI Key: SBIFELRMHSAINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(3-cyano-6-ethoxy-2-quinolinyl)amino]ethyl]propanamide is an aminoquinoline.

Scientific Research Applications

Spectroscopic Characterization and Structural Analysis

  • A compound structurally similar to the requested chemical, "2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide," has been analyzed using ab initio calculations and IR-LD spectroscopy. This study provided insights into structural information and IR band assignments (Zareva, 2006).

Synthesis and Chemical Properties

  • Research on compounds with a similar structure, like "N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalene-1-yl)propanamide," has led to the synthesis of various derivatives. These compounds have been studied for their antimonoaminoxidaze and antineoplastic properties, demonstrating potential in medical research (Маркосян et al., 2010).
  • "N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide" has been identified as a key intermediate in the synthesis of selective EGFR kinase inhibitors, highlighting its importance in the development of cancer therapeutics (Jiang et al., 2011).

Fluorescent Chemosensor Applications

  • A chemosensor with a similar structure, "3-((2-(dimethylamino)ethyl)amino)-N-(quinolin-8-yl)propanamide," has been developed for detecting Zn2+ in aqueous media. This research demonstrates the compound's potential in environmental monitoring and analytical chemistry (Kim et al., 2016).

Interactions with Biomolecules

  • Studies on similar quinoline derivatives have shown interactions with amino acids and carboxylic acids. These interactions are significant for understanding the biological activities and potential pharmaceutical applications of these compounds (Kalita et al., 2011).

Antimicrobial Properties

  • Derivatives of quinoline, such as "3-Cyano-4-imino-9-methoxy-4H-pyrimido [2, 1-b] pyrimido [4, 5-b] quinoline," have been synthesized and evaluated for their antimicrobial activity, indicating potential applications in developing new antibacterial and antifungal agents (Vartale et al., 2013).

properties

Product Name

N-[2-[(3-cyano-6-ethoxy-2-quinolinyl)amino]ethyl]propanamide

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N-[2-[(3-cyano-6-ethoxyquinolin-2-yl)amino]ethyl]propanamide

InChI

InChI=1S/C17H20N4O2/c1-3-16(22)19-7-8-20-17-13(11-18)9-12-10-14(23-4-2)5-6-15(12)21-17/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

SBIFELRMHSAINV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCNC1=C(C=C2C=C(C=CC2=N1)OCC)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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